molecular formula C14H24N2O4 B13349120 7-(tert-Butyl) 1-methyl 3-(aminomethyl)-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

7-(tert-Butyl) 1-methyl 3-(aminomethyl)-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

Cat. No.: B13349120
M. Wt: 284.35 g/mol
InChI Key: HVRTWZYIRNWKSG-UHFFFAOYSA-N
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Description

7-(tert-Butyl) 1-methyl 3-(aminomethyl)-7-azabicyclo[221]heptane-1,7-dicarboxylate is a bicyclic compound with a unique structure that includes a tert-butyl group, a methyl group, and an aminomethyl group

Preparation Methods

The synthesis of 7-(tert-Butyl) 1-methyl 3-(aminomethyl)-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is typically carried out under controlled conditions to ensure the formation of the desired bicyclic structure. Industrial production methods may involve the use of specialized equipment and catalysts to optimize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and specific temperatures and pressures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-(tert-Butyl) 1-methyl 3-(aminomethyl)-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which 7-(tert-Butyl) 1-methyl 3-(aminomethyl)-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other bicyclic structures such as 7-oxabicyclo[2.2.1]heptane and bicyclo[2.1.1]hexane . Compared to these compounds, 7-(tert-Butyl) 1-methyl 3-(aminomethyl)-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate is unique due to the presence of the tert-butyl and aminomethyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for applications requiring precise molecular interactions and stability .

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

7-O-tert-butyl 1-O-methyl 3-(aminomethyl)-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-10-5-6-14(16,11(17)19-4)7-9(10)8-15/h9-10H,5-8,15H2,1-4H3

InChI Key

HVRTWZYIRNWKSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CC2CN)C(=O)OC

Origin of Product

United States

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